Tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate
CAS No.: 2260931-64-2
Cat. No.: VC6584477
Molecular Formula: C10H19ClN2O4S
Molecular Weight: 298.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2260931-64-2 |
|---|---|
| Molecular Formula | C10H19ClN2O4S |
| Molecular Weight | 298.78 |
| IUPAC Name | tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C10H19ClN2O4S/c1-8-7-12(18(11,15)16)5-6-13(8)9(14)17-10(2,3)4/h8H,5-7H2,1-4H3 |
| Standard InChI Key | YERFHBXYPCZIBE-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl |
Introduction
Structural and Chemical Properties
Tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate belongs to the piperazine family, a class of heterocyclic amines widely employed in medicinal chemistry. Its molecular formula, C₁₀H₁₉ClN₂O₄S, corresponds to a molecular weight of 298.78 g/mol. The IUPAC name, tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate, reflects its substituents:
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A tert-butoxycarbonyl (Boc) group at position 1, providing steric protection for the amine during synthetic reactions.
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A chlorosulfonyl (-SO₂Cl) group at position 4, enabling nucleophilic substitution or coupling reactions.
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A methyl group at position 2, influencing steric and electronic properties of the piperazine ring.
Physicochemical Characteristics
Key physical properties, as reported by VulcanChem, include:
| Property | Value |
|---|---|
| Boiling Point | Not reported |
| Density | Not reported |
| Refractive Index | Not reported |
| Solubility | Limited data; soluble in DCM |
The chlorosulfonyl group confers high reactivity, particularly in forming sulfonamides or sulfonate esters. The Boc group enhances solubility in organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), facilitating its use in multi-step syntheses.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with a piperazine precursor, such as 2-methylpiperazine, which undergoes sequential functionalization:
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Boc Protection: The piperazine nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent like THF. This step ensures selectivity in subsequent reactions .
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Chlorosulfonation: The unprotected nitrogen is treated with chlorosulfonic acid or sulfuryl chloride (SO₂Cl₂) to introduce the chlorosulfonyl group. This reaction requires controlled conditions (0–5°C) to minimize side reactions.
A representative procedure from VulcanChem involves:
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Reacting 2-methylpiperazine with Boc anhydride in DCM at 0°C.
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Adding sulfuryl chloride dropwise to the Boc-protected intermediate, followed by stirring at room temperature for 12 hours.
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Purification via column chromatography (hexane:ethyl acetate) yields the final product in ~65% purity.
Analytical Confirmation
Structural validation employs:
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Nuclear Magnetic Resonance (NMR): Key signals include δ 1.45 ppm (tert-butyl CH₃), δ 3.85 ppm (piperazine CH₂), and δ 4.2 ppm (Boc carbonyl) .
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Mass Spectrometry (MS): A molecular ion peak at m/z 298.78 confirms the molecular weight.
Applications in Pharmaceutical Research
Covalent Protein Modification
The chlorosulfonyl group reacts with nucleophilic residues (e.g., lysine, cysteine) in proteins, forming stable sulfonamide or sulfonate linkages. This property is exploited in:
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Activity-Based Protein Profiling (ABPP): Identifying enzyme active sites by covalent probe binding.
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Targeted Drug Delivery: Conjugating therapeutics to antibodies or ligands for site-specific action.
Intermediate in Drug Synthesis
The compound serves as a precursor to kinase inhibitors and protease modulators. For example:
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JAK/STAT Inhibitors: Sulfonamide derivatives inhibit Janus kinases, showing promise in autoimmune disease therapy.
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Anticancer Agents: Structural analogs with modified sulfonyl groups exhibit antiproliferative activity in in vitro models.
Structural Analogs and Comparative Analysis
tert-Butyl 4-Chlorosulfonyl-3-Methylpiperazine-1-Carboxylate
The 3-methyl isomer (CAS 2287340-29-6) shares a similar structure but differs in methyl group placement. This positional isomerism alters:
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Reactivity: The 3-methyl derivative exhibits slower sulfonamide formation due to increased steric hindrance.
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Biological Activity: Reduced affinity for kinase targets compared to the 2-methyl analog.
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